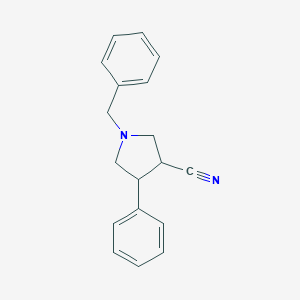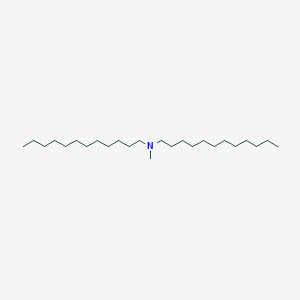
1-Dodecanamine, N-dodecyl-N-methyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-Dodecanamine, N-dodecyl-N-methyl-, involves various chemical pathways and methodologies. For instance, the synthesis of 1-[Ferrocenyl(hydroxy)methyl]-1,7-dicarba-closo-dodecaborane showcased a reaction between m-carborane and ferrocene carboxaldehyde, employing n-butyllithium (n-BuLi) or tetrabutylammonium fluoride (TBAF) in THF, yielding a novel compound with a ferrocene molecule tethered to m-carborane through a methylhydroxy bridge (Fields et al., 2006). Additionally, the synthesis and characterization of poly(N-alkylanilines) with alkyl groups ranging from methyl to n-dodecyl were conducted to explore their electrical and physical properties, which depend on the length of the substituents (Chevalier et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their configuration and bonding. For example, the novel compound synthesized from m-carborane and ferrocene carboxaldehyde has been studied using single crystal X-ray diffraction analysis, unveiling its orthorhombic system and specific crystalline parameters, indicative of complex molecular interactions and structure (Fields et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of derivatives of 1-Dodecanamine, N-dodecyl-N-methyl-, such as its reactivity and interaction with various substrates, are significant for understanding its applications. The reaction pathways, including isomerization and hydrocracking when mixed with dodecane, demonstrate the compound's versatility and potential in catalytic processes and material science (Arroyo et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including their phase behavior, crystalline structure, and thermal stability, provide insights into their suitability for various applications. For instance, the phase behavior of 1-dodecyl-3-methylimidazolium fluorohydrogenate salts underlines their liquid crystalline mesophase, offering a unique insight into their structural and physicochemical characteristics (Xu et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other compounds, is crucial. The N-chlorination of dodecyl dodecanamide by ter-butyl hypochlorite reveals specific reactivity patterns and conversion rates, highlighting the compound's chemical behavior and potential for further chemical modifications (Girardon et al., 1997).
Wissenschaftliche Forschungsanwendungen
Surface Rheology Studies
Laurylamine has been studied in the context of surface rheology, particularly in nonionic surfactants. Boos, Preisig, and Stubenrauch (2013) conducted an extensive review of dilational surface rheology concerning two nonionic surfactants and their mixtures, highlighting the significance of such compounds in understanding surface tension and interfaces in solutions. This research provides insights into the rheological properties and their potential industrial applications, such as in formulations where surface activity and stability are critical (Boos, Preisig, & Stubenrauch, 2013).
Extraction and Separation of Rare-Earth Metals
In the field of chemical engineering, laurylamine has been explored for its utility in the extraction and separation of rare-earth metals. Baba, Kubota, Kamiya, and Goto (2011) summarized recent advances in using ionic liquids for this purpose, where hydrophobic ionic liquids, potentially containing laurylamine, showed enhanced extraction ability and selectivity for rare-earth metals. This application is particularly relevant given the critical importance of rare-earth metals in modern technologies and the need for efficient, environmentally friendly extraction methods (Baba, Kubota, Kamiya, & Goto, 2011).
Environmental and Biodegradation Studies
Laurylamine's role in environmental science, particularly in biodegradation, has been investigated. Muhamad, Ahmad, and Yasid (2017) reviewed the biodegradation of sodium dodecyl sulfate (SDS), an anionic surfactant where laurylamine could potentially play a role in remediation strategies. This research underscores the importance of understanding how surfactants and similar compounds degrade in environmental settings, contributing to pollution control and sustainability efforts (Muhamad, Ahmad, & Yasid, 2017).
Antibacterial and Antimicrobial Applications
The antimicrobial properties of compounds related to laurylamine have been a subject of ongoing research. Marchese et al. (2017) discussed the antimicrobial effects of monoterpenes, including p-Cymene, which shares functional characteristics with laurylamine. This review highlights the urgent need for new antimicrobial agents due to the rise of resistant strains, suggesting that laurylamine and its derivatives could contribute to the development of new, effective antimicrobial strategies (Marchese et al., 2017).
Safety And Hazards
“1-Dodecanamine, N-dodecyl-N-methyl-” is harmful if swallowed . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
N-dodecyl-N-methyldodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHRNIXHZAWBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062707 | |
| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecanamine, N-dodecyl-N-methyl- | |
CAS RN |
2915-90-4 | |
| Record name | N-Dodecyl-N-methyl-1-dodecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilaurylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2915-90-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyldidodecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F5U5022X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
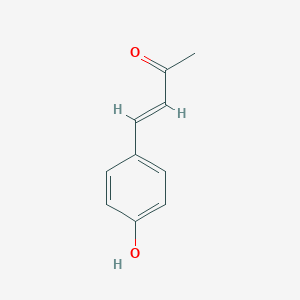
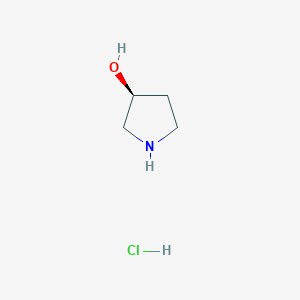
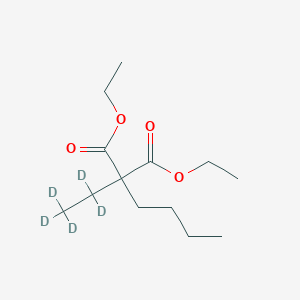
![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)
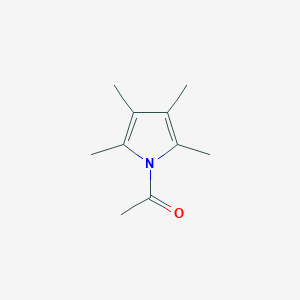
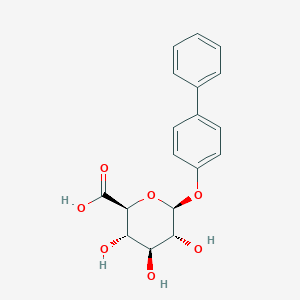
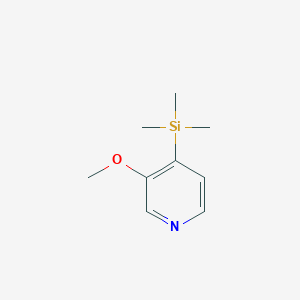
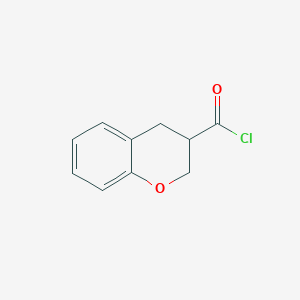
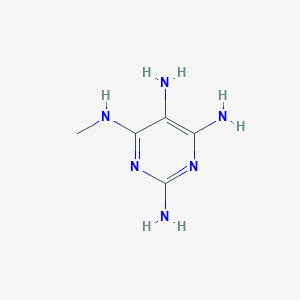
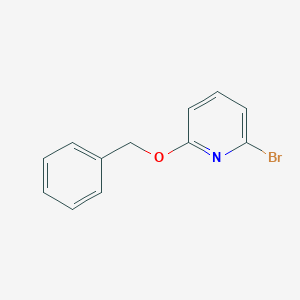
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)

